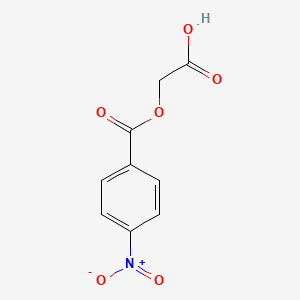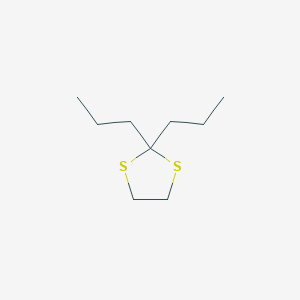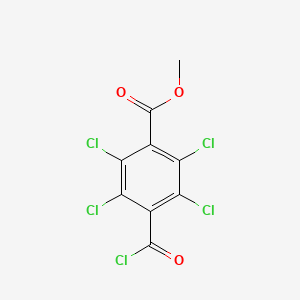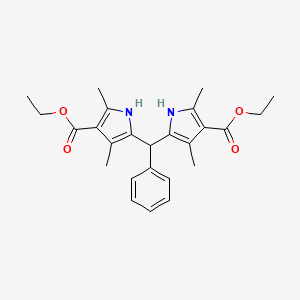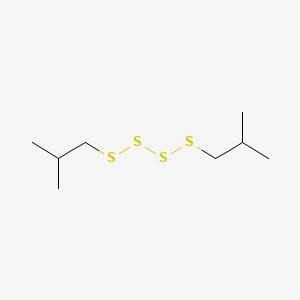
Bis(2-methylpropyl)tetrasulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylpropyl)tetrasulfane is an organosulfur compound with the chemical formula C8H18S4. This compound consists of two 2-methylpropyl groups linked by a tetrasulfane chain. Organosulfur compounds like this compound are known for their diverse chemical properties and applications in various fields, including organic synthesis, materials science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylpropyl)tetrasulfane typically involves the reaction of 2-methylpropyl halides with sodium tetrasulfide. The general reaction can be represented as follows:
2RBr+Na2S4→R2S4+2NaBr
where R represents the 2-methylpropyl group. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions to ensure complete reaction and high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product, which is essential for its applications in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methylpropyl)tetrasulfane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols.
Substitution: The 2-methylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted organosulfur compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(2-methylpropyl)tetrasulfane has several scientific research applications, including:
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of rubber and polymer materials to enhance their mechanical properties and durability.
Mécanisme D'action
The mechanism of action of bis(2-methylpropyl)tetrasulfane involves its ability to interact with various molecular targets through its sulfur-sulfur bonds. These interactions can lead to the formation of reactive sulfur species, which can modulate biological pathways and exert antimicrobial and antioxidant effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(triethoxysilylpropyl)tetrasulfide: Another organosulfur compound with similar tetrasulfane linkage but different functional groups.
1,2-Benzenedicarboxylic acid bis(2-methylpropyl) ester: Contains similar 2-methylpropyl groups but different core structure.
Uniqueness
Bis(2-methylpropyl)tetrasulfane is unique due to its specific combination of 2-methylpropyl groups and tetrasulfane linkage, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
5943-38-4 |
|---|---|
Formule moléculaire |
C8H18S4 |
Poids moléculaire |
242.5 g/mol |
Nom IUPAC |
2-methyl-1-(2-methylpropyltetrasulfanyl)propane |
InChI |
InChI=1S/C8H18S4/c1-7(2)5-9-11-12-10-6-8(3)4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
MZZSOMWEYWPAQD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CSSSSCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


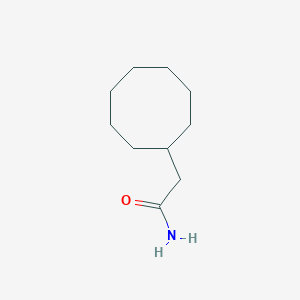
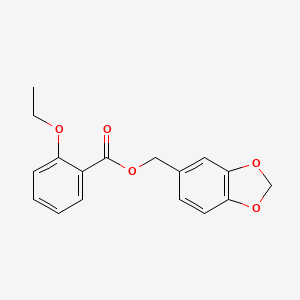
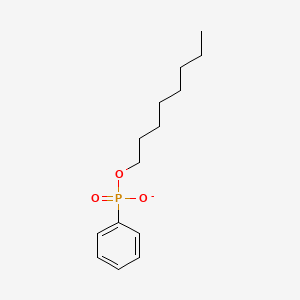


![[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate](/img/structure/B14727316.png)
![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)

